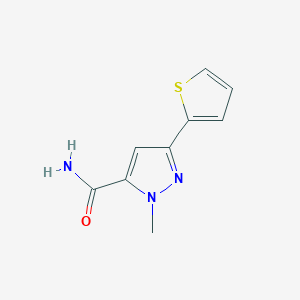

![molecular formula C10H19N3O3 B1425342 Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate CAS No. 1073555-07-3](/img/structure/B1425342.png)

Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate

Descripción general

Descripción

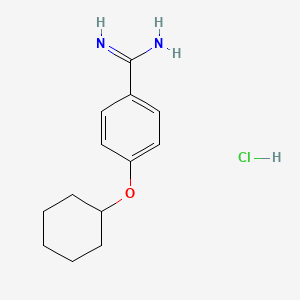

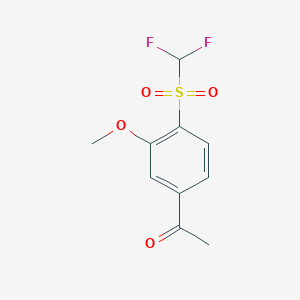

Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate is a chemical compound with the CAS No. 1073555-07-3. It contains a total of 35 bonds, including 16 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 six-membered ring . The molecule is composed of 35 atoms, including 19 Hydrogen atoms, 10 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate includes a six-membered ring and a tertiary amide . It contains a total of 35 atoms, including 19 Hydrogen atoms, 10 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .Aplicaciones Científicas De Investigación

Herbicidal Activity and Plant Growth Regulation

- Herbicidal and Cytokinin-like Activities : Compounds incorporating a piperazine ring and aryl(thio)carbamoyl groups have been evaluated for their potential as herbicides and cytokinin mimics. Some derivatives showed significant herbicidal activity against Triticum aestivum and cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova, Yonova, & Ananieva, 2014).

Antibacterial Agents

- Antibacterial Applications : Derivatives with the piperazine structure have been found to possess significant antibacterial activity, particularly against gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the role of piperazine derivatives as potential antibacterial agents (Matsumoto & Minami, 1975).

Antimicrobial and Enzymatic Inhibition

- Antimicrobial and Enzymatic Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have shown good to moderate antimicrobial activity against test microorganisms. Some compounds also exhibited antiurease and antilipase activities, indicating their potential in treating infections and enzyme-related disorders (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis and Characterization of Derivatives

- Synthetic Approaches and Biological Evaluation : Studies on the synthesis and characterization of derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative, have provided insights into their structural features and potential antibacterial and antifungal activities. This illustrates the versatility of piperazine derivatives in drug development (Kulkarni et al., 2016).

Neuroprotective Properties

- Multi-target Therapeutic Approach to Neuroprotection : Some derivatives have been designed to offer a multi-target therapeutic approach for the treatment of Alzheimer's disease, showcasing neuroprotective properties by inhibiting acetylcholinesterase activity and displaying antioxidant properties (Lecanu et al., 2010).

Propiedades

IUPAC Name |

ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-3-16-10(15)13-6-4-12(5-7-13)9(14)8-11-2/h11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUGNWNPUFGLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate](/img/structure/B1425271.png)

![2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide](/img/structure/B1425275.png)

![2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1425281.png)

![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)